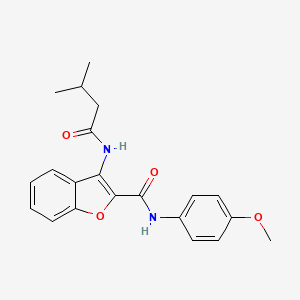

N-(4-methoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide

説明

特性

IUPAC Name |

N-(4-methoxyphenyl)-3-(3-methylbutanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c1-13(2)12-18(24)23-19-16-6-4-5-7-17(16)27-20(19)21(25)22-14-8-10-15(26-3)11-9-14/h4-11,13H,12H2,1-3H3,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNFQFNQLNMYEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.

Introduction of Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

Amidation Reaction: The final step involves the formation of the amide bond through a reaction between the carboxylic acid group of the benzofuran derivative and the amine group of the 3-methylbutanamido moiety.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

化学反応の分析

Types of Reactions

N-(4-methoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The methoxy group and amide moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

科学的研究の応用

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Utilized in the development of new materials or chemical processes.

作用機序

The mechanism of action of N-(4-methoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations on the Benzofuran Core

(a) 3-(2-Ethylbutanamido)-N-(4-Methoxyphenyl)-1-Benzofuran-2-Carboxamide

- Key Differences : The substituent at position 3 is 2-ethylbutanamido instead of 3-methylbutanamido.

- Impact: Molecular Formula: C₂₂H₂₄N₂O₄ (vs. identical formula for 3-methylbutanamido analog, assuming same core). Branching: The ethyl vs.

(b) GSK8175 Derivatives (–7, 9)

These analogs feature:

- Cyclopropyl substituents at position 5 (e.g., 5-cyclopropyl-2-(4-fluorophenyl)-N-methylbenzofuran-3-carboxamide).

- Halogenated aryl groups (e.g., 4-fluorophenyl, 4-bromo-3-chlorophenyl).

- Sulfonamido or amino linkages at position 4.

- Impact :

(c) N-Methoxy-7-(4-Methoxybenzyl)-N-Methyl-Benzofuran-2-Carboxamide ()

- Key Differences : Substitution at position 7 with a 4-methoxybenzyl group and an N-methoxy-N-methyl carboxamide.

- Impact :

Data Tables

Table 1: Structural and Molecular Comparisons

生物活性

N-(4-methoxyphenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthetic routes, biological mechanisms, and research findings relevant to its pharmacological properties.

Chemical Structure and Synthesis

The compound is characterized by a benzofuran core, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions:

- Formation of the Benzofuran Core : Achieved through cyclization reactions involving phenolic derivatives.

- Amidation Reaction : The final step involves forming the amide bond using coupling reagents like EDCI or DCC.

The biological activity of this compound is thought to involve interactions with various molecular targets, including enzymes and receptors. Its potential effects include:

Research Findings

Several studies have explored the biological effects of benzofuran derivatives, suggesting that similar compounds exhibit significant pharmacological activities:

- Cytotoxic Effects : Research indicates that benzofuran derivatives can suppress cell viability in cancer cell lines. For example, a related compound demonstrated an IC50 value of approximately 38.15 μM against hepatocellular carcinoma (HCC) cells .

- Anti-Metastatic Properties : Studies on related compounds show they can inhibit migration and invasion in cancer cells by downregulating proteins associated with epithelial–mesenchymal transition (EMT), such as integrin α7 and MMP-9 .

- Cell Cycle Regulation : Some derivatives have been shown to affect cell cycle progression, leading to apoptosis in cancer cells through various signaling pathways .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-fluorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide | Structure | Anticancer, anti-inflammatory |

| N-(4-chlorophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide | Structure | Antimicrobial, cytotoxic |

| N-(4-bromophenyl)-3-(3-methylbutanamido)-1-benzofuran-2-carboxamide | Structure | Potentially anti-metastatic |

Case Studies and Clinical Implications

Clinical implications of compounds in this class suggest their potential as lead compounds for drug development. For instance, studies have indicated that modifications to the benzofuran structure can enhance bioactivity and selectivity against cancer cells while minimizing toxicity to normal cells.

Q & A

Q. Critical Considerations :

- Use anhydrous conditions for amide bond formation to avoid hydrolysis.

- Optimize reaction time and temperature (e.g., 50–80°C for transamidation) to minimize side products .

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to ensure purity before subsequent steps .

Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Basic Research Question

Key methods include:

- NMR Spectroscopy :

- HPLC-MS : Verify purity (>95%) and molecular weight (e.g., [M+H]⁺ ion) .

- FT-IR : Identify carbonyl stretches (amide C=O at ~1650 cm⁻¹, benzofuran C-O at ~1250 cm⁻¹) .

How can researchers resolve contradictions in NMR data between synthesized batches?

Advanced Research Question

Discrepancies often arise from:

- Rotamers in Amide Bonds : Perform variable-temperature NMR (VT-NMR) to coalesce split peaks caused by restricted rotation .

- Residual Solvents : Use deuterated solvents (e.g., DMSO-d₆) and ensure complete drying of samples .

- Stereochemical Impurities : Employ chiral HPLC or NOESY to detect unintended stereoisomers .

Example : A 0.1 ppm shift in methoxy protons may indicate incomplete substitution; repeat synthesis with extended reaction time .

What strategies optimize the introduction of the 3-methylbutanamido group without side reactions?

Advanced Research Question

- Activation of Carboxylic Acid : Use coupling reagents like EDC/HOBt or HATU to enhance amide bond formation efficiency .

- Protection of Reactive Sites : Temporarily protect the benzofuran oxygen with TBS groups to prevent nucleophilic attack .

- Solvent Selection : Perform reactions in DMF or THF to stabilize intermediates and reduce dimerization .

Data-Driven Optimization : Monitor reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and adjust stoichiometry (1.2 equivalents of 3-methylbutanoic acid) .

How to design assays to evaluate this compound’s bioactivity against adenosine A2B receptors?

Advanced Research Question

Methodology :

- Receptor Binding Assays : Use HEK-293 cells expressing human A2B receptors. Measure cAMP inhibition via ELISA .

- Competitive Binding Studies : Employ ³H-ZM241385 as a radioligand. Calculate IC₅₀ values using nonlinear regression .

- Functional Antagonism : Assess inhibition of NECA-induced cAMP accumulation (EC₅₀ comparison) .

Controls : Include reference antagonists (e.g., PSB-603) and validate with knockout cell lines.

What are common pitfalls in scaling up synthesis, and how are they addressed?

Advanced Research Question

- Exothermic Reactions : Use continuous flow reactors for Pd-catalyzed steps to control temperature and prevent decomposition .

- Low Yield in Amidation : Switch from batch to semi-batch processing for better mixing and heat dissipation .

- Purification Challenges : Replace column chromatography with recrystallization (e.g., ethanol/water) for large-scale batches .

How to analyze conflicting bioactivity data across different studies?

Advanced Research Question

- Assay Variability : Standardize cell lines (e.g., CHO vs. HEK-293) and incubation times .

- Metabolic Stability : Test compound stability in liver microsomes to rule out rapid degradation in certain models .

- Off-Target Effects : Perform kinase profiling or use CRISPR screens to identify unintended targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。